2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Overview
Description
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Screening
2-(1H-Indol-3-yl)acetic acid and its derivatives demonstrate promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Compounds synthesized from this acid exhibited comparable antibacterial activities to the standard Ciprofloxacin. Moreover, these compounds have shown moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, with some demonstrating excellent anti-enzymatic potentials against Lipoxygenase. Computational docking results also support their enzyme inhibitory activities, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Biological Evaluation
A series of compounds synthesized from 2-(1H-Indol-3-yl)acetic acid demonstrated potential for antimicrobial activities. The structures of these novel compounds were characterized by various spectroscopic techniques, and they exhibited activity against microbes through agar disc diffusion method, suggesting their utility in antimicrobial applications (Muralikrishna et al., 2014).
Applications in Auxin Research
Indole-3-acetic acid, a derivative of 2-(1H-Indol-3-yl)acetic acid, is crucial in plant biology as an auxin. It plays a significant role in plant growth and development. Research on its derivatives has contributed to understanding the molecular structure and auxin activity, furthering knowledge in plant hormone regulation and potential applications in agriculture (Antolić et al., 2004).
Novel Syntheses and Chemical Analysis
Various studies have explored the synthesis of novel compounds from 2-(1H-Indol-3-yl)acetic acid. These syntheses provide a pathway to a range of biologically active compounds, contributing to pharmaceutical and chemical research. The characterization of these compounds involves advanced techniques like NMR, IR, and mass spectrometry, aiding in the understanding of chemical properties and potential applications (Opatz & Ferenc, 2006).
Antioxidant Evaluation
Research on indole-3-acetic acid analogues, derived from 2-(1H-Indol-3-yl)acetic acid, has shown significant antioxidant activities. These studies provide insights into the role of these compounds in combating oxidative stress, opening avenues for their use in treating diseases associated with oxidative damage (Naik et al., 2011).
Properties
IUPAC Name |
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(17)12(15-8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,12,14-15H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDAERGQLSGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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